molecular formula C₃₂H₃₈N₄O₁₂S₃ B057848 Sultamicillin tosylate CAS No. 83105-70-8

Sultamicillin tosylate

Cat. No. B057848
CAS RN: 83105-70-8
M. Wt: 766.9 g/mol
InChI Key: FFCSPKNZHGIDQM-CGAOXQFVSA-N
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Description

Sultamicillin Tosylate is a medication in the class of beta-lactam antibiotics. It is a tosylate salt form of the double ester of sulbactam and ampicillin. Sulbactam is a beta-lactamase inhibitor that enhances the efficacy of ampicillin by expanding its antibacterial activity to include strains of bacteria that produce beta-lactamase and would otherwise be resistant to ampicillin alone. Sultamicillin is used in various infections and has shown to be effective in clinical trials (Friedel, Campoli-Richards, & Goa, 1989).

Scientific Research Applications

1. Determination of Sultamicillin in Bulk and Pharmaceutical Preparations

  • Summary of Application: A new sensitive and selective method for the determination of sultamicillin in bulk and pharmaceutical preparations has been developed .
  • Methods of Application: The developed method is based on the derivatization of sultamicillin with 4-chloro-7-nitrobenzofurazan in pH 9.0 borate buffer at 70ºC for 60 min . The derivative was measured spectrophotometrically at 432 nm after extraction with chloroform .

1. Determination of Sultamicillin in Bulk and Pharmaceutical Preparations

  • Summary of Application: A new sensitive and selective method for the determination of sultamicillin in bulk and pharmaceutical preparations has been developed .
  • Methods of Application: The developed method is based on the derivatization of sultamicillin with 4-chloro-7-nitrobenzofurazan in pH 9.0 borate buffer at 70ºC for 60 min . The derivative was measured spectrophotometrically at 432 nm after extraction with chloroform .
  • Results or Outcomes: The method was validated by linearity, LOD, LOQ, accuracy, precision and recovery parameters. The linear range for sultamicillin was 10-50 µg.mL-1 with a correlation coefficient of 0.9999. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 1.47 and 4.41 µg/mL-1, respectively .

2. In Vitro Evaluation of 99mTc-Sultamicillin for Infection Imaging

  • Summary of Application: Sultamicillin was labeled with 99mTc for the purpose of infection imaging .
  • Methods of Application: Sultamicillin was labeled with 99mTc according to the stannous chloride method . Quality control studies of radiolabeled sultamicillin were performed by radiochromatographic methods . In vitro binding assays were performed in live and heat-killed gram-positive Staphylococcus aureus and gram-negative Escherichia coli strains .
  • Results or Outcomes: The radiolabeling yield of 99mTc-sultamicillin was determined as 97.8% ± 3.1% (n = 5). The maximum bacterial uptake of 99mTc-sultamicillin was 80.7% ± 11.00% at 4 h for living S. aureus and 93.2% ± 4.40% at 2 h for E. coli . The results show that sultamicillin has the potential to be a nuclear imaging agent, especially in infections caused by gram-negative E. coli and gram-positive S. aureus .

3. Prevention and Treatment of Ventilator Associated Pneumonia and Chronic Obstructive Pulmonary Disease (COPD)

  • Summary of Application: Sultamicillin tosylate has been used in trials studying the prevention and treatment of Ventilator Associated Pneumonia and Chronic Obstructive Pulmonary Disease (COPD) .

4. Tackling Urinary Tract Infections (UTIs)

  • Summary of Application: As the threat of antibiotic resistance grows, researchers are developing ways to prevent recurrent and chronic urinary tract infections (UTIs) without using antibiotics. Sultamicillin tosylate, as an antibiotic, is likely being studied for its effectiveness in this area .

Safety And Hazards

Sultamicillin tosylate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . If inhaled, it may cause allergic or asthmatic symptoms or breathing difficulties .

properties

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSPKNZHGIDQM-CGAOXQFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048641
Record name Sultamicillin tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sultamicillin tosylate

CAS RN

83105-70-8
Record name Sultamicillin tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83105-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultamicillin tosilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sultamicillin tosylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83105-70-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULTAMICILLIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
AA El-Shanawani - Acta poloniae pharmaceutica, 1998 - ptfarm.pl
A simple. rapid and sensitive high performance liquid chromatography procedure is described for the determination of sulbactam, sultamicillin tosylate, cefaclor, ampicillin and …
Number of citations: 16 ptfarm.pl
ST Çam, M Polat, M Korkmaz - Radiation Effects and Defects in …, 2009 - Taylor & Francis
Particular interest now centers on the preparation of sterile unit-dose preparations. When preparations are purified from microorganisms using classic sterilization techniques, serious …
Number of citations: 11 www.tandfonline.com
G Pajchel, S Tyski - Journal of Chromatography A, 2002 - Elsevier
… Unasyn tablets containing sultamicillin tosylate obtained by … of sultamicillin and sultamicillin tosylate showed a very high … base and of sultamicillin tosylate calculated for sultamicillin, with …
Number of citations: 17 www.sciencedirect.com
HA Friedel, DM Campoli-Richards, KL Goa - Drugs, 1989 - Springer
… Sultamicillin is available in a tablet dosage form containing 375mg sultamicillin tosylate. The usual adult dose is 375mg administered orally 2 to 3 times daily, taken with an adequate …
Number of citations: 66 link.springer.com
M Bolibol, G Guzman, LM De Guzman - Therapeutic Delivery, 2022 - Future Science
… Aim: This study investigated the effect of complex formation between sultamicillin tosylate (ST), hydroxypropyl-β cyclodextrin (HP-βCD) and L-arginine (ARG). Materials & methods: The …
Number of citations: 3 www.future-science.com
E Özdemir, D TAŞKIN, S Sungur - Istanbul Journal of Pharmacy, 2020 - dergipark.org.tr
… 25-125 µL aliquots of solution containing sultamicillin tosylate dihydrate equivalent to 50-250 µg sultamicillin, were transferred into a series of reaction tubes. To each tube, 200 μL of pH …
Number of citations: 1 dergipark.org.tr
Y Gülnahar, I Kupeli - Journal of dental anesthesia and pain …, 2018 - synapse.koreamed.org
… Since dexketoprofen + methylprednisolone (40 mg) + sultamicillin tosylate infusion in 150 cc normal saline was used in the postoperative period in routine practice of our hospital, it was …
Number of citations: 15 synapse.koreamed.org
S Ashkezari, MS Abtahi, Z Sattari, MT Yaraki… - Journal of Drug Delivery …, 2023 - Elsevier
… In this work, we first loaded Sultamicillin tosylate into niosomal formulation and optimized the composition of niosomal formulation by the thin-film hydration method based on central …
Number of citations: 4 www.sciencedirect.com
EU Cokgor, I Arslan-Alaton, O Karahan… - Fresenius …, 2004 - researchgate.net
… In the present study, the oxidative pre-treatment of penicillin formulation effluent containing Sultamicillin Tosylate Diydrate (molecular weight: 802.85 g/mol; initial COD = 685 mg/L; initial …
Number of citations: 10 www.researchgate.net
ST Cam, M Polat, M Korkmaz - 2010 - osti.gov
… Sultamicillin tosylate (SULT) has previously been shown to be clinically and bacteriologically effective in a variety of infections. The use of high-energy radiation such as gamma rays for …
Number of citations: 2 www.osti.gov

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